Evidence 1: 4-Ethoxyphenyl vs. Halogen-Substituted 2-Aryl Analogs — Electronic and Lipophilicity Differentiation
The 4-ethoxyphenyl group at position 2 distinguishes this compound from its closest commercially available analogs — the 3-chlorophenyl (CAS 1206989-61-8) and 4-bromophenyl (CAS 1207007-76-8) variants — which bear electron-withdrawing halogen substituents. The para-ethoxy substituent (Hammett σₚ = −0.24) is electron-donating and acts as a hydrogen-bond acceptor, whereas chlorine (σₚ = +0.23) and bromine (σₚ = +0.23) are electron-withdrawing and lack H-bond acceptor capacity [1]. Computationally predicted clogP for the target compound is 3.22, with a topological polar surface area (TPSA) of 38.13 Ų [2]. By comparison, the 3-chlorophenyl analog (MW 289.8, lacking the ethoxy oxygen) is estimated to have a higher clogP (∼3.5–4.0) and lower TPSA, while the 4-bromophenyl analog introduces a heavy halogen (Br, MW contribution 79.9) that increases molecular weight and may confer undesirable toxicophore alerts . Within the pyrazolo[1,5-a]pyrazine kinase inhibitor class, subtle modulation of the 2-aryl electronic character has been shown to influence kinase selectivity: in the RET inhibitor patent series (WO 2018/136661), substitution at the 2-position aryl ring directly affected RET-WT IC₅₀ values spanning from 3.9 to 4.8 nM across closely related analogs [3].
| Evidence Dimension | Electronic character, lipophilicity, and H-bond acceptor capacity of the 2-aryl substituent |
|---|---|
| Target Compound Data | 4-Ethoxyphenyl: Hammett σₚ = −0.24 (electron-donating); clogP = 3.22; TPSA = 38.13 Ų; MW = 299.40; HBA count = 4 (includes ethoxy oxygen) |
| Comparator Or Baseline | 3-Chlorophenyl analog (CAS 1206989-61-8): σₚ = +0.23 (electron-withdrawing); MW = 289.8; no para-HBA. 4-Bromophenyl analog (CAS 1207007-76-8): σₚ = +0.23; MW = 348.3 (estimated); no para-HBA; potential organobromine toxicophore |
| Quantified Difference | Δσₚ ≈ −0.47 (ethoxy vs. Cl/Br); estimated ΔclogP ≈ −0.3 to −0.8 (ethoxy analog less lipophilic); ΔHBA = +1; ΔMW ≈ −49 (vs. Br analog) |
| Conditions | Hammett substituent constants from standard compilations; clogP and TPSA from computational prediction (Sildrug IBD Waw); RET IC₅₀ range from patent WO 2018/136661 Table 3 (HEK293 cells expressing KIF-5B-RET fusion) |
Why This Matters
The combination of lower lipophilicity, additional H-bond acceptor capacity, and absence of heavy halogen makes the 4-ethoxyphenyl analog potentially more ligand-efficient and metabolically favorable than its halogen-substituted counterparts, which is a key criterion for lead selection in kinase drug discovery programs.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. View Source
- [2] Sildrug IBD Waw. EOS2505 — Computed Physicochemical Properties: C₁₆H₁₇N₃OS, MW 299.40, clogP 3.22, TPSA 38.13 Ų, HBA 4, HBD 0, Rotatable Bonds 3. View Source
- [3] Raczko, A. M. et al. Table 3: Pyrazolo[1,5-a]pyrazines as RET kinase inhibitors — RET-WT IC₅₀ values of 3.9–4.8 nM for compounds 35–37 (HEK293 KIF-5B-RET fusion assay). PMC Article PMC11485930, 2024. View Source
